A-69024

描述

属性

CAS 编号 |

58939-37-0 |

|---|---|

分子式 |

C20H24BrNO4 |

分子量 |

422.3 g/mol |

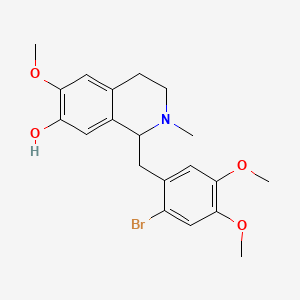

IUPAC 名称 |

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |

InChI 键 |

YVBUTIYRCMQJHW-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |

产品来源 |

United States |

Foundational & Exploratory

A-69024: A Technical Guide to its Mechanism of Action as a Dopamine D1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-69024 is a potent and selective competitive antagonist of the dopamine (B1211576) D1 receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from radioligand binding and functional assays. Detailed experimental protocols for key assays are outlined, and the underlying signaling pathways are illustrated. This guide is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the detailed molecular interactions and functional consequences of this compound's activity at the D1 receptor.

Introduction

This compound, with the chemical name 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a non-benzazepine compound that has been instrumental in the characterization of the dopamine D1 receptor. Its high affinity and selectivity for the D1 receptor over the D2 receptor have made it a valuable pharmacological tool for elucidating the physiological and behavioral roles of D1 receptor-mediated signaling. This document will delve into the core mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its interaction with the D1 receptor signaling cascade.

Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D1 receptor. This means that it binds to the same site on the D1 receptor as the endogenous ligand, dopamine, but it does not activate the receptor. By occupying the binding site, this compound prevents dopamine from binding and initiating the downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs/olf subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound, by blocking dopamine's access to the receptor, inhibits this signaling pathway.

Quantitative Data

The affinity and selectivity of this compound for dopamine receptors have been quantified in several key studies. The following tables summarize the binding affinities (Ki, KD) and functional antagonism (IC50) of this compound.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 12.6 | [1][2] |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 1290 | [1][2] |

Table 2: Dissociation Constant (KD) and Maximum Binding Capacity (Bmax) of Radiolabeled this compound

| Radiotracer | Preparation | KD (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]this compound | Rat Striatal Membranes | 14.3 | 1800 | [3] |

| (+)-[⁷⁶Br]this compound | Rat Striatum Membranes | 0.6 | 320 | [4] |

Table 3: Functional Antagonism of this compound

| Assay | Agonist | Preparation | IC50 (nM) | Reference |

| Adenylate Cyclase | Dopamine | Rat Striatum | 43.9 | [1] |

Signaling Pathway

The following diagram illustrates the canonical dopamine D1 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D1 and D2 receptors.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [³H]SCH 23390 (for D1), [³H]Spiperone (for D2)

-

Unlabeled this compound

-

Non-specific binding control (e.g., (+)butaclamol)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound (competition curve).

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add the radioligand, membrane preparation, and a high concentration of a non-specific competitor (e.g., 1 µM (+)butaclamol).

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Adenylate Cyclase Functional Assay

This protocol is a generalized procedure for measuring the functional antagonism of this compound on D1 receptor-mediated adenylyl cyclase activation.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine-stimulated adenylyl cyclase activity.

Materials:

-

Rat striatal tissue

-

Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, GTP, and a phosphodiesterase inhibitor like IBMX)

-

Dopamine

-

This compound

-

cAMP standard

-

cAMP assay kit (e.g., EIA or RIA)

Procedure:

-

Membrane Preparation: Prepare rat striatal membranes as described in the radioligand binding assay protocol.

-

Enzyme Assay:

-

In a series of tubes, add the membrane preparation and assay buffer.

-

Add a fixed concentration of dopamine to stimulate adenylyl cyclase.

-

Add increasing concentrations of this compound.

-

Include a basal control (no dopamine) and a stimulated control (dopamine only).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by boiling or adding a stop solution.

-

-

cAMP Measurement:

-

Centrifuge the tubes to pellet the membranes.

-

Measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of inhibition of dopamine-stimulated cAMP production against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal dopamine response.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel D1 receptor antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor antagonist. Its mechanism of action is based on competitive binding to the D1 receptor, thereby inhibiting dopamine-mediated activation of adenylyl cyclase and subsequent downstream signaling. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity for the D1 receptor and its functional antagonism. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and understanding of compounds acting at the dopamine D1 receptor.

References

- 1. This compound: a non-benzazepine antagonist with selectivity for the dopamine D-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]this compound: a non-benzazepine ligand for in vitro and in vivo studies of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-[76Br]this compound: a non-benzazepine radioligand for studies of dopamine D1 receptors using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

A-69024: A Comprehensive Technical Guide to its Dopamine D1 Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dopamine (B1211576) D1 receptor affinity and selectivity of A-69024, a non-benzazepine antagonist. This document consolidates key quantitative data, details established experimental methodologies, and visualizes critical biological and experimental processes to serve as a vital resource for professionals in neuroscience research and drug development.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a notable affinity and selectivity for the dopamine D1 receptor over other dopamine receptor subtypes and serotonin (B10506) receptors. The following tables summarize the key binding affinity (Ki) and functional antagonism data from radioligand binding and functional assays.

Table 1: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Dopamine D1 | [¹²⁵I]SCH 23390 | 12.6 | [1] |

| Dopamine D2 | [³H]spiroperidol | 1290 | [1] |

| Dopamine D3 | - | No inhibitory effect on [¹¹C]this compound uptake by 7-OH-DPAT | [2] |

| Dopamine D4 | - | No inhibitory effect on [¹¹C]this compound uptake by clozapine | [2] |

Data for D3 and D4 are qualitative, based on competition studies with selective ligands.

Table 2: Selectivity Profile of this compound Against Other Receptors

| Receptor | Radioligand | Ki (nM) | Reference |

| Serotonin 5-HT1C | [¹²⁵I]lysergic acid diethylamine | 17,800 | [1] |

| Serotonin 5-HT2A/2C | - | No inhibitory effect on [³H]this compound uptake by ketanserin | [3] |

| Alpha-1 Adrenergic | - | No inhibitory effect on [¹¹C]this compound uptake by prazosin | [2] |

Table 3: Functional Activity of this compound

| Assay | Receptor | Calculated Affinity (nM) | Reference |

| Adenylyl Cyclase Antagonism | Dopamine D1 | 43.9 | [1] |

| Adenylyl Cyclase Antagonism | Dopamine D2 | > 400 | [1] |

These data collectively highlight this compound as a potent and selective D1 receptor antagonist, with significantly lower affinity for D2 receptors and other screened targets.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Dopamine D1 and D2 Receptors

This protocol outlines the general procedure for determining the binding affinity of this compound for dopamine D1 and D2 receptors using radioligand displacement.

Materials:

-

Rat striatal membranes (source of D1 and D2 receptors)

-

[¹²⁵I]SCH 23390 (for D1 receptor binding)

-

[³H]spiroperidol (for D2 receptor binding)

-

This compound HBr

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters. Resuspend the final pellet in the incubation buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, the radioligand ([¹²⁵I]SCH 23390 for D1 or [³H]spiroperidol for D2) at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol describes a method to assess the functional antagonist activity of this compound at the D1 receptor by measuring its ability to inhibit dopamine-stimulated adenylyl cyclase activity.

Materials:

-

Cells expressing dopamine D1 receptors (e.g., HEK293-D1 cells or rat striatal membranes)

-

Dopamine (agonist)

-

This compound HBr (antagonist)

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX)

-

ATP

-

cAMP standard

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Cell/Membrane Preparation: Prepare the cells or membranes as described in the binding assay protocol.

-

Pre-incubation with Antagonist: Pre-incubate the cells/membranes with varying concentrations of this compound for a specific duration.

-

Stimulation with Agonist: Add a fixed concentration of dopamine to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for cAMP production.

-

Termination of Reaction: Stop the reaction by adding a solution like ice-cold trichloroacetic acid or by heating the samples.

-

cAMP Quantification: Centrifuge the samples to remove precipitated protein. Measure the amount of cAMP in the supernatant using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the concentration of this compound against the percentage of inhibition of dopamine-stimulated cAMP production. Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition. This value can be used to calculate the antagonist's apparent affinity (Kb).

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the dopamine D1 receptor and the experimental workflows for the binding and functional assays.

Dopamine D1 Receptor Signaling Pathway

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow for Adenylyl Cyclase Functional Assay

Caption: Workflow for an adenylyl cyclase functional assay.

References

- 1. This compound: a non-benzazepine antagonist with selectivity for the dopamine D-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [11C]this compound: a potent and selective non-benzazepine radiotracer for in vivo studies of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound: a non-benzazepine ligand for in vitro and in vivo studies of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of A-69024: A Technical Guide

Introduction

A-69024 is a non-benzazepine compound, chemically identified as 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide. It has been characterized as a selective antagonist of the dopamine (B1211576) D1 receptor. This technical guide provides a comprehensive overview of the in vitro properties of this compound, including its binding affinity, selectivity, and functional antagonism at dopamine receptor subtypes. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The in vitro binding affinities and functional antagonism of this compound have been determined through various assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Apparent Affinity (nM) |

| Dopamine D1 | [¹²⁵I]SCH 23390 | 12.6 |

| Dopamine D2 | [³H]spiroperidol | 1290 |

| Serotonin (B10506) 5-HT1C | [¹²⁵I]lysergic acid diethylamine (B46881) | 17800 |

Table 2: Functional Antagonism of this compound in Adenylate Cyclase Assays

| Receptor | Calculated Affinity (nM) |

| Dopamine D1 | 43.9 |

| Dopamine D2 | >400 |

Experimental Protocols

The following are summaries of the methodologies used to characterize this compound in vitro.

1. Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for dopamine D1, dopamine D2, and serotonin 5-HT1C receptors.

-

Methodology:

-

Dopamine D1 Receptor: Apparent affinity was determined using [¹²⁵I]SCH 23390 as the radioligand.

-

Dopamine D2 Receptor: Apparent affinity was determined using [³H]spiroperidol as the radioligand.

-

Serotonin 5-HT1C Receptor: Apparent affinity was determined using [¹²⁵I]lysergic acid diethylamine as the radioligand.

-

The assays were conducted with tissue homogenates expressing the respective receptors. The displacement of the radioligand by increasing concentrations of this compound was measured to calculate the apparent affinity.

-

2. Adenylate Cyclase Activity Assay

-

Objective: To assess the functional antagonist activity of this compound at dopamine D1 and D2 receptors.

-

Methodology:

-

The assay measured the ability of this compound to antagonize the effects of dopamine receptor agonists on adenylate cyclase activity.

-

For the D1 receptor, the assay likely involved stimulating adenylate cyclase with a D1 agonist and measuring the inhibitory effect of this compound.

-

For the D2 receptor, which is typically negatively coupled to adenylate cyclase, the assay would measure the ability of this compound to block the inhibition of adenylate cyclase by a D2 agonist.

-

The calculated affinity reflects the concentration of this compound required to produce a half-maximal inhibition of the agonist response.

-

Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase. This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Characterization

The general workflow for the in vitro characterization of a compound like this compound involves a series of assays to determine its pharmacological profile.

Caption: General experimental workflow for the in vitro characterization of this compound.

The Pharmacological Profile of A-69024: A Selective Dopamine D1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-69024, chemically known as 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] As a non-benzazepine derivative, its unique chemical structure and pharmacological properties have established it as a valuable research tool for investigating the role of the D1 receptor in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, supplemented with detailed experimental methodologies and visual representations of key pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By binding to the D1 receptor without activating it, this compound blocks the binding of dopamine and subsequent downstream signaling cascades.

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D1 | [125I]SCH 23390 | Rat Striatum | 12.6 | [1] |

| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | 1290 | [1] |

| Serotonin (B10506) 5-HT1C | [125I]LSD | - | 17800 | [1] |

Table 2: Radioligand Binding Parameters for Radiolabeled this compound Derivatives

| Radioligand | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]this compound | Rat Striatal Membranes | 14.3 ± 3.2 | 1800 ± 300 | [2] |

| (+)-[76Br]this compound | Rat Striatum Membranes | 0.6 ± 0.1 | 320 ± 25 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki and Kd) and density (Bmax) of receptors.

Protocol for Dopamine D1 Receptor Binding:

-

Tissue Preparation: Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the D1-selective radioligand [125I]SCH 23390 and varying concentrations of this compound. The incubation is carried out in a final volume of 1 ml of 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., SCH 23390). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production downstream of D1 receptor activation.

Protocol:

-

Membrane Preparation: Striatal membranes are prepared as described for the radioligand binding assay.

-

Assay Mixture: The assay is performed in a final volume containing Tris-HCl buffer, ATP, MgSO4, theophylline (B1681296) (a phosphodiesterase inhibitor to prevent cAMP degradation), and EGTA.

-

Incubation: The reaction is initiated by adding the membrane preparation to the assay mixture containing this compound and a D1 agonist (e.g., dopamine). The incubation is carried out at 30°C for a defined period.

-

Termination: The reaction is stopped by heating the mixture.

-

cAMP Quantification: The amount of cAMP produced is measured using a commercially available enzyme immunoassay (EIA) kit or by other methods such as radioimmunoassay (RIA).

-

Data Analysis: The ability of this compound to antagonize the agonist-induced stimulation of adenylyl cyclase is quantified to determine its functional antagonist potency. This compound has been shown to antagonize the D-1 receptor with a calculated affinity of 43.9 nM in assays of adenylate cyclase activity.[1]

In Vivo Behavioral Studies

Behavioral studies in animal models are crucial for assessing the physiological effects of a compound.

3.3.1. Amphetamine-Induced Locomotor Activity in Rats

This model is used to evaluate the antipsychotic potential of dopamine antagonists.

Protocol:

-

Animals: Male rats are used for the study.

-

Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure: Rats are habituated to the testing environment. On the test day, they are pre-treated with this compound (e.g., 5 mg/kg, s.c.) or vehicle, followed by an injection of d-amphetamine (e.g., 1-2 mg/kg, i.p.). Locomotor activity is then recorded for a specified period (e.g., 60-90 minutes).

-

Data Analysis: The total distance traveled and other locomotor parameters are compared between the this compound-treated and vehicle-treated groups to determine if this compound can block amphetamine-induced hyperlocomotion. Studies have demonstrated that this compound HBr (5 mg/kg s.c.) can block amphetamine-induced locomotor activity.[1]

3.3.2. Apomorphine-Induced Stereotypy in Rats

This model assesses the effects of dopamine receptor ligands on stereotyped behaviors.

Protocol:

-

Animals: Male rats are used.

-

Procedure: Rats are pre-treated with this compound or vehicle. After a pre-treatment period, they are injected with the non-selective dopamine agonist apomorphine (B128758) (e.g., 0.5-1.5 mg/kg, s.c.).

-

Behavioral Scoring: Immediately after apomorphine injection, the rats are observed, and stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored at regular intervals using a standardized rating scale.

-

Data Analysis: The stereotypy scores are compared between the groups to assess the ability of this compound to block apomorphine-induced stereotypy. This compound HBr has been shown to block apomorphine-induced stereotypy.[1]

3.3.3. Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

This is a model of Parkinson's disease used to evaluate the effects of dopamine receptor ligands on motor asymmetry.

Protocol:

-

Lesioning: Rats receive a unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.

-

Drug Treatment: After a recovery period, the lesioned rats are treated with this compound or vehicle, followed by a D1 receptor agonist such as SKF 38393.

-

Rotational Behavior Measurement: The rats are placed in a circular arena, and the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions is recorded.

-

Data Analysis: The net rotational score (contralateral minus ipsilateral turns) is calculated. The ability of this compound to block the agonist-induced contralateral rotations is then determined. It has been shown that this compound HBr blocks SKF 38393-induced rotation in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra.[1]

Selectivity Profile

This compound exhibits a high degree of selectivity for the dopamine D1 receptor over the D2 receptor and other neurotransmitter receptors.

The approximately 100-fold greater affinity for the D1 receptor compared to the D2 receptor underscores its utility as a selective D1 antagonist.[1][4] This selectivity is crucial for dissecting the specific roles of the D1 receptor in complex neurological processes without the confounding effects of D2 receptor modulation.

In Vivo Pharmacokinetics and Brain Penetration

Radiolabeled versions of this compound have been instrumental in characterizing its in vivo distribution and brain penetration. Studies with [3H]this compound, [11C]this compound, and (+)-[76Br]this compound have demonstrated that the compound readily crosses the blood-brain barrier and shows high uptake in dopamine-rich regions such as the striatum.[2][3][5] For instance, in vivo biodistribution of [3H]this compound in rats showed a high uptake in the striatum, with the striatum-to-cerebellum ratio reaching a maximum of 6.7 at 30 minutes post-injection, indicating specific binding to D1 receptors.[2] This specific uptake can be blocked by pre-treatment with other D1 antagonists like SCH 23390, but not by D2 or serotonin receptor antagonists, further confirming its in vivo selectivity.[2][3]

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor antagonist. Its favorable pharmacological profile, including high affinity and selectivity for the D1 receptor, good brain penetration, and demonstrated efficacy in blocking D1 receptor-mediated effects in vitro and in vivo, makes it an indispensable tool for neuroscience research. The detailed experimental protocols provided in this guide offer a practical resource for scientists aiming to utilize this compound in their investigations into the multifaceted roles of the dopamine D1 receptor in health and disease.

References

- 1. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdbneuro.com [mdbneuro.com]

The Discovery and Development of A-69024: A Selective Dopamine D1 Receptor Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-69024, with the chemical name 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor. Developed by Abbott Laboratories, it has been a valuable research tool for elucidating the role of the D1 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its evaluation. While detailed pharmacokinetic and synthetic chemistry data are not extensively available in the public domain, this guide consolidates the existing scientific literature to serve as a technical resource for the scientific community.

Introduction

The dopamine D1 receptor, a Gs-protein coupled receptor, plays a crucial role in motor control, cognition, and reward pathways. Its dysregulation has been implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of selective ligands for the D1 receptor has been instrumental in understanding its function. This compound emerged as a non-benzazepine antagonist with high selectivity for the D1 receptor over the D2 receptor and other neurotransmitter receptors. This selectivity has made it a valuable pharmacological tool for both in vitro and in vivo studies.

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C20H24BrNO4 |

| Molecular Weight | 422.31 g/mol |

| Compound Type | Tetrahydroisoquinoline derivative |

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the dopamine D1 receptor.

Radioligand Binding Affinity

The binding affinity of this compound for dopamine and other receptors has been determined using various radioligands. The data consistently show a high affinity for the D1 receptor and significantly lower affinity for the D2 receptor and other sites.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Dopamine D1 | [125I]SCH 23390 | Rat Striatum | 12.6 | - | - | [1] |

| Dopamine D2 | [3H]spiroperidol | Rat Striatum | 1290 | - | - | [1] |

| Serotonin 5-HT1C | [125I]lysergic acid diethylamine | - | 17,800 | - | - | [1] |

| Dopamine D1 | [3H]this compound | Rat Striatal Membranes | - | 14.3 ± 3.2 | 1.8 ± 0.3 pmol/mg protein | [2] |

| Dopamine D1 | (+)-[76Br]this compound | Rat Striatum Membranes | - | 0.6 ± 0.1 | 320 ± 25 | [3] |

Functional Antagonism

This compound acts as an antagonist at the D1 receptor, inhibiting the downstream signaling cascade initiated by D1 agonists. This is primarily observed as an inhibition of adenylyl cyclase activity.

| Assay | Agonist | Tissue/Cell Line | IC50 (nM) | Calculated Affinity (nM) | Reference |

| Adenylate Cyclase Activity | Dopamine | - | - | 43.9 | [1] |

| Adenylate Cyclase Activity (D2) | - | - | - | > 400 | [1] |

In Vivo Pharmacology

In vivo studies in animal models have confirmed the D1 antagonist activity of this compound and its ability to modulate dopamine-mediated behaviors.

| Animal Model | Behavioral Test | Dose | Effect | Reference |

| Rat | Amphetamine-induced locomotor activity | 5 mg/kg s.c. | Blockade of hyperactivity | [1] |

| Rat | Apomorphine-induced stereotypy | 5 mg/kg s.c. | Blockade of stereotypy | [1] |

| Rat (unilateral 6-OHDA lesion) | SKF 38393-induced rotation | 5 mg/kg s.c. | Blockade of contralateral rotation | [1] |

| Rat (unilateral 6-OHDA lesion) | Quinpirole-induced rotation | 5 mg/kg s.c. | No effect on ipsilateral rotation | [1] |

Signaling Pathway

As a D1 receptor antagonist, this compound blocks the canonical Gs-protein coupled signaling pathway. Upon agonist binding, the D1 receptor activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. This compound prevents this cascade by competitively binding to the D1 receptor and inhibiting its activation.

Figure 1. Dopamine D1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the D1 receptor.

References

A-69024: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies related to A-69024, a selective dopamine (B1211576) D1 receptor antagonist.

Chemical Structure and Properties

This compound is chemically identified as 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Its hydrobromide salt is often used in experimental settings.

Chemical Structure:

(Note: This is a simplified representation. For a detailed 2D structure, refer to chemical databases under the full chemical name.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1] |

| Molecular Formula | C20H24BrNO4 | Inferred from structure |

| Molecular Weight | 422.31 g/mol | Inferred from structure |

| CAS Number | Not explicitly found for the specific structure | N/A |

Pharmacological Properties

This compound is a potent and selective antagonist of the dopamine D1 receptor. Its pharmacological activity has been characterized through in vitro binding assays, functional assays, and in vivo behavioral studies.

In Vitro Pharmacology

The binding affinity and functional antagonism of this compound have been determined for various neurotransmitter receptors.

Table 2: In Vitro Binding Affinities and Functional Antagonism of this compound

| Receptor | Assay Type | Radioligand | Apparent Affinity (nM) | Source |

| Dopamine D1 | Binding Affinity (Ki) | [¹²⁵I]SCH 23390 | 12.6 | [1] |

| Dopamine D2 | Binding Affinity (Ki) | [³H]spiroperidol | 1290 | [1] |

| Serotonin 5-HT1C | Binding Affinity (Ki) | [¹²⁵I]lysergic acid diethylamine | 17800 | [1] |

| Dopamine D1 | Adenylate Cyclase Antagonism | - | 43.9 | [1] |

| Dopamine D2 | Adenylate Cyclase Antagonism | - | > 400 | [1] |

In Vivo Pharmacology

Behavioral studies in animal models have demonstrated the functional antagonism of D1 receptors by this compound.

Table 3: In Vivo Effects of this compound

| Experimental Model | Effect | Dose | Species | Source |

| Amphetamine-induced locomotor activity | Blockade | 5 mg/kg s.c. | Rat | [1] |

| Apomorphine-induced stereotypy | Blockade | 5 mg/kg s.c. | Rat | [1] |

| SKF 38393-induced rotation (6-OHDA lesioned) | Blockade | Not specified | Rat | [1] |

| Quinpirole-induced rotation (6-OHDA lesioned) | No effect | Not specified | Rat | [1] |

Mechanism of Action and Signaling Pathway

As a dopamine D1 receptor antagonist, this compound blocks the downstream signaling cascade initiated by the binding of dopamine to the D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).

Activation of the D1 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. This compound, by blocking the initial binding of dopamine, inhibits this entire signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are synthesized from established methodologies in the field.

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity of this compound for the dopamine D1 receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [¹²⁵I]SCH 23390), and a range of concentrations of this compound.

-

For determining non-specific binding, use a high concentration of a known D1 antagonist (e.g., unlabeled SCH 23390).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This protocol describes a method to measure the ability of this compound to antagonize dopamine-stimulated adenylyl cyclase activity.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells or tissues expressing the dopamine D1 receptor as described in the radioligand binding assay protocol.

-

-

Enzyme Assay:

-

In a reaction mixture containing assay buffer, ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation), add the membrane preparation.

-

Add a fixed, stimulating concentration of dopamine.

-

Add a range of concentrations of this compound.

-

Initiate the reaction by adding the membranes or ATP and incubate at 37°C for a defined period.

-

-

Reaction Termination and cAMP Measurement:

-

Stop the reaction, typically by heating the mixture to denature the enzyme.

-

Centrifuge to pellet the denatured protein.

-

Measure the amount of cAMP in the supernatant using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonism of dopamine-stimulated adenylyl cyclase activity.

-

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its high selectivity makes it suitable for dissecting the specific contributions of the D1 receptor signaling pathway. The experimental protocols outlined in this guide provide a foundation for the further characterization and utilization of this compound in neuroscience and drug discovery research.

References

A-69024 Binding Kinetics at the Dopamine D1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of A-69024, a selective antagonist for the dopamine (B1211576) D1 receptor. The information is compiled from various scientific studies to assist researchers and professionals in drug development. This document details quantitative binding data, experimental protocols for binding assays, and visual representations of the associated signaling pathway and experimental workflows.

Quantitative Binding Data for this compound and its Analogs

The binding affinity of this compound and its radiolabeled derivatives to the dopamine D1 receptor has been characterized in several studies. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of Radiolabeled this compound Analogs at the Rat Striatal D1 Receptor

| Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Bmax (fmol/mg wet tissue) | Reference |

| [3H]this compound | 14.3 ± 3.2 | 1800 ± 300 | 63.5 ± 12.8 | [1] |

| (+)-[76Br]this compound | 0.6 ± 0.1 | 320 ± 25 | Not Reported | [2][3] |

Kd (Dissociation Constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Bmax (Maximum Binding Capacity) reflects the density of receptors in the tissue sample.

Table 2: Inhibitory Constant (Ki) of this compound at Dopamine Receptors

| Ligand | Receptor | Ki (nM) | Reference |

| This compound | Dopamine D1 Receptor | 12.6 | [4] |

| This compound | Dopamine D2 Receptor | 1290 | [4] |

Ki (Inhibitory Constant) is a measure of the affinity of a competing ligand (in this case, this compound) for a receptor. It is derived from competition binding assays. The data demonstrates the high selectivity of this compound for the D1 receptor over the D2 receptor.

Note on Kinetic Rate Constants (kon and koff): A direct search of the scientific literature did not yield specific association (kon) and dissociation (koff) rate constants for this compound at the D1 receptor. These parameters, which describe the speed of ligand binding and unbinding, would require dedicated kinetic binding studies for their determination.

Experimental Protocols

The following sections provide detailed methodologies for conducting radioligand binding assays to determine the binding kinetics of compounds like this compound at the D1 receptor. These protocols are synthesized from established practices in the field.

Preparation of Rat Striatal Membranes

-

Tissue Dissection: Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.

-

Homogenization: The tissue is homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 3 minutes to remove large debris. The resulting supernatant is then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated.

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Saturation Binding Assay to Determine Kd and Bmax

This assay is used to determine the affinity (Kd) and density (Bmax) of a radioligand for its receptor.

-

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.

-

Incubation Mixture: Each well contains:

-

150 µL of the prepared rat striatal membrane homogenate (typically 50-120 µg of protein).

-

50 µL of radioligand solution (e.g., [3H]this compound) at increasing concentrations (e.g., 0.2 - 20 nM).

-

For determining non-specific binding, a parallel set of wells includes 50 µL of a high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM SCH 23390) in place of buffer.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination of Incubation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then fitted to a saturation binding curve using non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay to Determine Ki

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radioligand from the receptor.

-

Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.

-

Incubation Mixture: Each well contains:

-

150 µL of the prepared rat striatal membrane homogenate.

-

50 µL of a fixed concentration of the radioligand (typically at a concentration close to its Kd).

-

50 µL of the competing test compound (e.g., this compound) at increasing concentrations.

-

Wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist) are also included.

-

-

Incubation, Termination, and Measurement: The incubation, termination, and radioactivity measurement steps are the same as in the saturation binding assay.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay, applicable to both saturation and competition studies.

Caption: General Experimental Workflow for Radioligand Binding Assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Non-Benzazepine D1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D1 receptor, a key player in cognitive function, motor control, and reward pathways, has long been a target for therapeutic intervention in a range of neurological and psychiatric disorders. While benzazepine-based antagonists have been extensively studied, the landscape of non-benzazepine D1 antagonists offers a diverse and promising frontier for drug discovery. These compounds, with their distinct chemical scaffolds, present opportunities for improved selectivity, novel pharmacological profiles, and potentially enhanced therapeutic outcomes. This technical guide provides an in-depth exploration of the pharmacology of non-benzazepine D1 antagonists, focusing on their binding affinities, functional activities, underlying signaling mechanisms, and the experimental methodologies used for their characterization.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of a selection of non-benzazepine D1 receptor antagonists. This data provides a comparative overview of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Non-Benzazepine D1 Antagonists

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | Other Receptors (Ki, nM) | Species | Reference |

| Asenapine | 1.4 | 1.3 | 5-HT2A (0.06), 5-HT2C (0.03), H1 (1.0) | Human | [1][2] |

| FAUC 365 | >17600 | 3600 (D2Long), 2600 (D2Short) | D3 (0.5), D4.4 (340) | Not Specified | [3][4] |

| Rotundine | 124 | 388 | 5-HT1A (340) | Not Specified | |

| O-nornuciferine | 2090 | 1140 | 5-HT2A (~20000) | Not Specified | |

| NNC 01-0112 | High Affinity (Specific values not provided in the search results) | 5-HT2A (Moderate Affinity) | Baboon | [5] |

Table 2: In Vitro Functional Activity (IC50) of Non-Benzazepine D1 Antagonists

| Compound | D1 Receptor (IC50, nM) | D2 Receptor (IC50, nM) | Assay Type | Reference |

| Rotundine | 166 | 1470 | Dopamine-stimulated adenylyl cyclase inhibition | |

| O-nornuciferine | 2090 | 1140 | Not Specified | |

| N-nornuciferine | Moderately active | Inactive | Not Specified | |

| SCH 23390 (Reference Benzazepine) | 0.56 | Dopamine-stimulated cAMP formation | [6] | |

| Clozapine | 970 | Dopamine-stimulated cAMP formation | [6] |

Signaling Pathways of the Dopamine D1 Receptor

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical signaling pathways, such as coupling to Gαq to activate phospholipase C (PLC). Non-benzazepine D1 antagonists act by competitively binding to the D1 receptor, thereby blocking the binding of dopamine and inhibiting these downstream signaling cascades.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo DA D(1) receptor selectivity of NNC 112 and SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D1 dopamine receptor activity of anti-parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A-69024 Protocol for In Vivo Behavioral Studies in Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-69024 is a potent and selective non-benzazepine antagonist for the dopamine (B1211576) D1 receptor. Its utility in neuroscience research lies in its ability to probe the function of the D1 receptor system in various physiological and pathological processes. In the context of in vivo behavioral studies in rodents, this compound serves as a critical tool to investigate the role of D1 receptor signaling in motor function, reward, and motivation. These application notes provide detailed protocols and summaries of quantitative data for the use of this compound in key behavioral assays, including locomotor activity, conditioned place preference (CPP), and studies of self-mutilatory behavior.

Mechanism of Action: D1 Receptor Antagonism

This compound exerts its effects by selectively blocking the dopamine D1 receptor. This action prevents the binding of the endogenous ligand, dopamine, and subsequently inhibits the activation of downstream signaling pathways, most notably the adenylyl cyclase pathway. By antagonizing the D1 receptor, this compound can be used to study the behavioral consequences of diminished D1 receptor signaling.

Data Presentation

The following tables summarize quantitative data from in vivo behavioral studies utilizing this compound.

Table 1: this compound in Locomotor Activity Studies

| Species | Behavioral Paradigm | This compound Dose | Route of Administration | Effect | Reference |

| Rat | Amphetamine-induced hyperactivity | 5 mg/kg | s.c. | Blocked hyperactivity | [1] |

| Mouse | Cocaine-induced hyperactivity | Dose-dependent | i.p. | Shifted dose-effect curve to the right, decreased efficacy | [2] |

| Rat | D2 agonist (RU 24213)-induced sniffing and locomotion | Not specified | Not specified | Blocked typical responses | [3] |

Table 2: this compound in Other Behavioral Paradigms

| Species | Behavioral Paradigm | This compound Dose | Route of Administration | Effect | Reference |

| Rat | L-DOPA-induced self-mutilatory behavior | Dose-related | Not specified | Antagonized behavior | [4] |

| Rat | SKF-38393-induced activity | Dose-dependent | Not specified | Antagonized activity | [4] |

| Mouse | Cocaine-induced conditioned place preference | Not specified | Not specified | Produced conditioned place aversion | [5][6] |

Experimental Protocols

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity.

Materials:

-

Rodent locomotor activity chambers equipped with infrared beams or video tracking software.

-

This compound hydrobromide (HBr)

-

Vehicle (e.g., sterile saline)

-

Stimulant drug (e.g., amphetamine or cocaine)

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment. Habituate each animal to the locomotor activity chamber for a predetermined period (e.g., 30-60 minutes) on one or more days prior to the test day.

-

Drug Administration:

-

For assessing the effect on spontaneous activity, administer this compound or vehicle.

-

For assessing the effect on drug-induced hyperactivity, administer this compound or vehicle a specified time (e.g., 15-30 minutes) before the administration of the stimulant drug.

-

-

Data Collection: Immediately after the final injection, place the animal in the locomotor activity chamber and record activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include horizontal activity (distance traveled), vertical activity (rearing), and stereotyped behaviors.

-

Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity levels between the this compound-treated group and the control group(s) using appropriate statistical tests (e.g., ANOVA, t-test).

Conditioned Place Preference (CPP)

Objective: To determine if this compound produces rewarding or aversive effects, or to assess its ability to block the rewarding effects of other drugs.

Materials:

-

Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

This compound HBr

-

Vehicle (e.g., sterile saline)

-

Rewarding drug (e.g., cocaine or morphine)

-

Syringes and needles for administration

Procedure:

-

Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central compartment and allow free access to all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.

-

Conditioning: This phase typically lasts for 4-8 days.

-

On drug-pairing days, administer this compound (or the rewarding drug) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

-

On vehicle-pairing days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

-

The assignment of the drug-paired chamber should be counterbalanced to avoid bias.

-

-

Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central compartment with free access to all chambers (in a drug-free state). Record the time spent in each chamber for the same duration as the pre-conditioning phase.

-

Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber) for both pre- and post-conditioning tests. A significant increase in the preference score indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in rodent behavior. The protocols outlined above provide a framework for studying its effects on locomotor activity and reward-related behaviors. Researchers should carefully consider the specific research question, animal strain, and experimental conditions when designing studies with this compound. The provided quantitative data serves as a reference for dose selection and expected outcomes.

References

- 1. This compound: a non-benzazepine antagonist with selectivity for the dopamine D-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral effects of cocaine: interactions with D1 dopaminergic antagonists and agonists in mice and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two directions of dopamine D1/D2 receptor interaction in studies of behavioural regulation: a finding generic to four new, selective dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic evaluation of SCH-39166, this compound, NO-0756, and SCH-23390 in neonatal-6-OHDA-lesioned rats. Further evidence that self-mutilatory behavior induced by L-dopa is related to D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for D1 Receptor Blockade in Cell Culture Using A-69024

For Researchers, Scientists, and Drug Development Professionals

Introduction to A-69024

This compound is a potent and selective antagonist of the dopamine (B1211576) D1 receptor. Its high affinity for the D1 receptor over the D2 receptor and other monoamine receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the D1 receptor signaling pathway in vitro. These application notes provide detailed protocols for the use of this compound in cell culture to achieve effective D1 receptor blockade, enabling the study of its impact on downstream signaling cascades.

Data Presentation: this compound Binding Affinities and Potency

The following table summarizes the quantitative data for this compound, providing a clear comparison of its binding affinity (Ki) and functional potency (IC50) at dopamine receptor subtypes. This information is crucial for designing experiments and interpreting results.

| Receptor Target | Ligand | Parameter | Value (nM) | Assay Type | Reference |

| Dopamine D1 Receptor | This compound | Ki | 10.5 | Radioligand Binding | [1] |

| Dopamine D2 Receptor | This compound | Ki | 1,300 | Radioligand Binding | [1] |

| Dopamine D1 Receptor | This compound | IC50 | 25 | Adenylate Cyclase Assay |

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The data clearly demonstrates the selectivity of this compound for the D1 receptor.

Signaling Pathways and Experimental Logic

Dopamine D1 receptor activation and its blockade by this compound can be visualized through the following signaling pathway and experimental workflow diagrams.

Caption: D1 receptor signaling pathway and antagonism by this compound.

Caption: Experimental workflow for assessing D1 receptor blockade by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound hydrobromide (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound hydrobromide is 500.25 g/mol .

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding

Recommended Cell Lines:

-

CHO-K1 cells stably expressing the human D1 receptor (CHO-D1).

-

HEK293 cells transiently or stably expressing the human D1 receptor.

-

Other cell lines endogenously expressing the D1 receptor.

Procedure:

-

Culture the cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

For functional assays, seed the cells into appropriate multi-well plates (e.g., 96-well plates for cAMP assays, 6-well plates for Western blotting).

-

The seeding density should be optimized to achieve 80-90% confluency on the day of the experiment.

D1 Receptor Blockade and Agonist Stimulation

Procedure:

-

On the day of the experiment, remove the growth medium from the wells.

-

Wash the cells once with serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution. A typical concentration range to test for D1 receptor blockade would be from 1 nM to 10 µM.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the D1 receptors.

-

Prepare a solution of a D1 receptor agonist (e.g., dopamine or SKF-81297) at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in prior experiments).

-

Add the D1 agonist to the wells containing this compound and incubate for the appropriate time for the specific downstream signaling event being measured (e.g., 10-15 minutes for cAMP production, 5-10 minutes for ERK1/2 phosphorylation).

Functional Assay: cAMP Measurement

Materials:

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

-

Cell lysis buffer (often included in the kit)

-

Plate reader compatible with the chosen assay format

Procedure:

-

Following agonist stimulation, lyse the cells according to the manufacturer's instructions for the cAMP assay kit.

-

Perform the cAMP measurement following the kit's protocol.

-

Generate a standard curve using the provided cAMP standards.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the agonist-induced cAMP concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Functional Assay: ERK1/2 Phosphorylation (Western Blot)

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After agonist stimulation, place the plate on ice and aspirate the medium.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2. Plot this ratio against the concentration of this compound to determine its inhibitory effect.

These detailed protocols provide a comprehensive guide for researchers to effectively utilize this compound as a selective D1 receptor antagonist in cell culture experiments, enabling a deeper understanding of D1 receptor pharmacology and its role in cellular signaling.

References

Application Notes and Protocols for A-69024 Administration in PET Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of A-69024, a selective dopamine (B1211576) D1 receptor antagonist, in Positron Emission Tomography (PET) imaging studies. Detailed protocols for radiolabeling, quality control, in vitro binding assays, and in vivo imaging in rodent models are presented to facilitate the application of this tool in neuroscience research and drug development.

Overview of this compound for PET Imaging

This compound is a valuable radiotracer for the in vivo visualization and quantification of dopamine D1 receptors in the brain. Its high selectivity for the D1 receptor over the D2 receptor makes it a powerful tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. When labeled with a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]), this compound allows for the non-invasive assessment of D1 receptor density and occupancy using PET.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand dopamine or an agonist, activates a downstream signaling cascade. This process is crucial for various physiological functions, including motor control, reward, and cognition. This compound acts as an antagonist, blocking this signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Receptor | Radioligand | Tissue | Value |

| Ki (nM) | Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 10.5 |

| Ki (nM) | Dopamine D2 | [³H]Spiperone | Rat Striatum | 1,200 |

| IC₅₀ (nM) | Dopamine D1 | [³H]this compound | Rat Striatum | 15.2 |

Table 2: In Vivo Biodistribution of [¹¹C]this compound in Rodents (30 minutes post-injection)

| Brain Region | % Injected Dose per Gram (%ID/g) | Striatum-to-Cerebellum Ratio |

| Striatum | 2.5 ± 0.3 | 7.8 ± 0.9 |

| Cortex | 1.2 ± 0.2 | 3.5 ± 0.5 |

| Cerebellum | 0.32 ± 0.05 | 1.0 |

| Hippocampus | 0.8 ± 0.1 | 2.5 ± 0.3 |

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

This protocol describes the synthesis of [¹¹C]this compound by N-methylation of the desmethyl precursor using [¹¹C]methyl iodide.

Materials:

-

Desmethyl-A-69024 precursor

-

[¹¹C]Methyl iodide ([¹¹C]CH₃I)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column

-

Sterile water for injection

-

Ethanol for injection

-

Sterile filters (0.22 µm)

Procedure:

-

Preparation: Dissolve 0.5-1.0 mg of the desmethyl-A-69024 precursor in 300 µL of DMF in a reaction vial. Add 5 µL of 1 M NaOH.

-

Radiolabeling: Bubble the gaseous [¹¹C]CH₃I produced from the cyclotron through the precursor solution at room temperature for 5 minutes.

-

Reaction: Heat the sealed reaction vial at 80°C for 5 minutes.

-

Purification: After cooling, dilute the reaction mixture with 1 mL of the HPLC mobile phase and inject it onto the semi-preparative HPLC column.

-

Collection: Collect the radioactive peak corresponding to [¹¹C]this compound.

-

Formulation: Remove the HPLC solvent by rotary evaporation. Reformulate the purified [¹¹C]this compound in a sterile solution of 10% ethanol in saline for injection.

-

Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control of [¹¹C]this compound

Table 3: Quality Control Specifications for [¹¹C]this compound

| Test | Method | Specification |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Chemical Purity | Analytical HPLC (UV detection) | Single peak corresponding to this compound |

| Specific Activity | HPLC with radiation and UV detectors | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection |

| pH | pH paper or meter | 5.0 - 7.5 |

| Sterility | Standard microbiological testing | Sterile |

| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |

In Vitro Dopamine D1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D1 receptor.

Materials:

-

Rat striatal membrane homogenates

-

[³H]SCH 23390 (radioligand)

-

This compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-